(3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate
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Overview
Description
The compound (3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate is a complex organic molecule characterized by multiple benzoyloxy groups and an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the isothiocyanate group to an amine.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzoyloxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used to label biomolecules for detection in various assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, forming stable thiourea or dithiocarbamate derivatives. This reactivity can be exploited in various biochemical assays to detect or modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but lacks the specific substitution pattern of the target compound.
Diethyl malonate: While structurally different, it shares some reactivity patterns with the target compound.
Uniqueness
The uniqueness of (3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate lies in its specific substitution pattern and the presence of multiple benzoyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective labeling or modification of biomolecules.
Properties
IUPAC Name |
(3,4,5-tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27NO9S/c37-32(23-13-5-1-6-14-23)41-21-27-28(43-33(38)24-15-7-2-8-16-24)29(44-34(39)25-17-9-3-10-18-25)30(31(42-27)36-22-46)45-35(40)26-19-11-4-12-20-26/h1-20,27-31H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGYQZMPNVVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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